molecular formula C8H4BrF3O2 B15065494 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B15065494
M. Wt: 269.01 g/mol
InChI Key: LKHUOHYMSVBLIW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a high-value chemical building block in medicinal chemistry and drug discovery. Its structure incorporates both a bromo substituent and a hydroxyphenyl group, which can be leveraged for further synthetic modification to create more complex molecules for biological evaluation . The trifluoroacetyl group is a key motif known to enhance the metabolic stability and lipophilicity of lead compounds, which can improve their cellular uptake and overall bioavailability . This compound serves as a critical intermediate in the synthesis of potential therapeutic agents. Research indicates analogous trifluoroethanone-substituted structures are explored as inhibitors for targets like histone deacetylase (HDAC) and tubulin polymerization, which are relevant in oncology for disrupting cancer cell proliferation . Furthermore, the presence of halogen atoms, such as bromine, is a common strategy in antimicrobial development, with studies showing that halogenated flavonoids exhibit significant inhibitory effects against pathogenic bacteria . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4BrF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H

InChI Key

LKHUOHYMSVBLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the bromination of 4-hydroxyacetophenone followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

    Bromination: 4-Hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-hydroxyacetophenone.

    Trifluoromethylation: The brominated product is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to obtain this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone and related compounds, focusing on substituent effects, physical properties, synthesis, and applications.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
This compound C₈H₄BrF₃O₂ 3-Br, 4-OH 269.02 Not reported Nitric acid reaction on dihydroxy-TFEA
1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone C₈H₄BrF₃O₃ 5-Br, 2,4-diOH 285.02 81 AlCl₃-catalyzed Friedel-Crafts acylation
1-(3-Chloro-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone C₈H₄ClF₃O₃ 3-Cl, 2,4-diOH 240.57 113 AlCl₃-catalyzed reaction
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone C₈H₄BrF₄O 2-Br, 4-F 257.02 Not reported Oxidation of α-trifluoromethyl alcohol
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone C₉H₃ClF₆O 3-Cl, 5-CF₃ 276.56 Not reported Catalytic gas-phase oxidation

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a brominated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The molecular formula of this compound is C8H4BrF3OC_8H_4BrF_3O, with a molecular weight of approximately 271.01 g/mol. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and interaction with various molecular targets within biological systems .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group contributes to its lipophilicity, while the bromine and hydroxyl groups enable hydrogen bonding and other interactions that can modulate enzyme activity. Research indicates that this compound may influence various biochemical pathways, although detailed mechanisms are still under investigation.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes that are pivotal in cancer progression and other diseases. For instance, preliminary studies suggest that it may inhibit telomerase activity, which is crucial for tumor cell proliferation .

Case Studies

A study investigating related compounds highlighted the significance of structural modifications on biological activity. For example, the compound's bromine substitution was found to enhance its antiproliferative effects in certain cancer cell lines when compared to non-brominated analogs .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone1190130-82-5Different brominated phenol structure
1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone150698-74-1Features fluorine instead of hydroxyl group
1-(3-Bromo-4-hydroxyphenyl)ethanone1836-06-2Lacks trifluoromethyl group; simpler structure

This table illustrates how variations in functional groups can significantly alter the biological activities of these compounds.

Research Findings

Recent investigations into the biological activities of related compounds have revealed that modifications such as halogen substitutions can enhance or diminish inhibitory effects on target enzymes. Notably, compounds with a trifluoromethyl group often exhibit increased lipophilicity and better membrane permeability.

Q & A

Q. What synthetic routes are commonly used to prepare 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

  • Friedel-Crafts Acylation : Reacting 3-bromo-4-hydroxybenzaldehyde with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize catalyst loading (5–10 mol%) and temperature (0–25°C) to avoid over-acylation or decomposition .
  • Suzuki-Miyaura Cross-Coupling : Use 3-bromo-4-hydroxyphenylboronic acid with trifluoroacetophenone derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water (9:1 v/v) at 100°C improve coupling efficiency .

Key Variables Affecting Yield:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd or AlCl₃Higher loading increases side reactions
Solvent PolarityPolar aprotic (e.g., dioxane)Stabilizes intermediates
Temperature80–100°C for coupling; ≤25°C for acylationPrevents decomposition

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : The hydroxyl proton appears as a broad singlet (~δ 9–10 ppm). Bromine and fluorine substituents cause splitting in aromatic protons (δ 7–8 ppm). The trifluoroacetyl group shows a distinct ¹⁹F signal at δ –72 ppm (q, J = 37 Hz) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 293 (C₈H₅BrF₃O₂) with fragmentation patterns confirming loss of Br (Δ m/z 79) and CF₃CO (Δ m/z 97) .

Example ¹H NMR Data (CDCl₃):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to Br)7.78ddd
Aromatic H (meta to OH)7.51dd
OH9.82s (broad)

Advanced Research Questions

Q. How can stereoselective reduction of the trifluoroacetyl group be achieved using alcohol dehydrogenases (ADHs)?

Methodological Answer: Enantioselective reduction requires:

  • Enzyme Selection : Ras-ADH (Prelog selectivity) or evo-1.1.200 (anti-Prelog) for (R)- or (S)-alcohols, respectively. Freeze-dried whole-cell enzymes improve stability .
  • Optimized Conditions : Use 10% 1,4-dioxane as cosolvent at 20 mM substrate concentration. Monitor conversion via HPLC or ¹H NMR to ensure >95% ee .

Enzyme Performance Comparison:

EnzymeConversion TimeSelectivity (% ee)Substrate Compatibility
Ras-ADH1 h>95% (R)Electron-deficient aryl groups
evo-1.1.20020 h>95% (S)Ortho-substituted aryl groups

Q. Reference :

Q. What strategies mitigate hydration of the trifluoroacetyl group during synthesis?

Methodological Answer: Hydration to geminal diols is minimized by:

  • Aprotic Solvents : Use dioxane or THF to reduce water activity .
  • Low Temperature : Reactions at ≤0°C slow hydrolysis .
  • Enzyme Compatibility : ADHs like evo-1.1.200 tolerate hydrated intermediates, enabling direct reduction .

Hydration Stability Data:

ConditionHydration (%)Ketone Recovery (%)
Aqueous pH 7, 25°C8515
10% Dioxane, 0°C1288

Q. How can computational methods (MD, QM/MM) predict binding interactions with acetylcholinesterase?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100 ns. The bromine and hydroxyl groups form halogen bonds with Tyr337 and His447 residues .
  • QM/MM Calculations : Evaluate transition-state stabilization. The trifluoroacetyl group’s electron-withdrawing effect lowers the activation energy by 12 kcal/mol compared to non-fluorinated analogs .

Key Binding Interactions:

ResidueInteraction TypeEnergy Contribution (kcal/mol)
Tyr337Halogen bond (Br)–4.2
His447Hydrogen bond (OH)–3.8

Q. Reference :

Q. How to resolve contradictions in catalytic efficiency across enzymatic studies?

Methodological Answer: Discrepancies arise from:

  • Substrate Steric Effects : Ortho-substituted aryl groups (e.g., 2-bromo) reduce conversion rates by 60% due to hindered active-site access .
  • Enzyme Source : Recombinant ADHs (e.g., E. coli-expressed) show higher activity than wild-type enzymes. Compare specific activity (μmol/min/mg) across studies .

Q. Case Study :

SubstrateADH SourceConversion (%)Time (h)
1-(4-Bromophenyl) derivativeRhodococcus ADH991
1-(2-Bromophenyl) derivativeevo-1.1.2005050

Q. Reference :

Q. How do substituents (Br, OH) influence biological activity in enzyme inhibition assays?

Methodological Answer:

  • Bromine : Enhances binding via hydrophobic interactions (ΔΔG = –2.3 kcal/mol). Replace with Cl or I to assess halogen sensitivity .
  • Hydroxyl Group : Acts as a hydrogen-bond donor. Methylation reduces inhibitory potency by 40% .

Structure-Activity Relationship (SAR):

SubstituentIC₅₀ (μM)ΔΔG (kcal/mol)
–Br, –OH0.12–5.1
–Cl, –OH0.34–3.8
–Br, –OCH₃0.89–2.9

Q. Reference :

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